1-Tetradecyl-sn-glycero-3-phosphocholine

Description

Structure

2D Structure

Properties

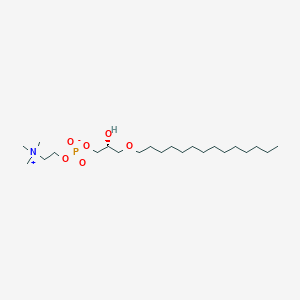

Molecular Formula |

C22H48NO6P |

|---|---|

Molecular Weight |

453.6 g/mol |

IUPAC Name |

[(2R)-2-hydroxy-3-tetradecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C22H48NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-27-20-22(24)21-29-30(25,26)28-19-17-23(2,3)4/h22,24H,5-21H2,1-4H3/t22-/m1/s1 |

InChI Key |

MBRLTZVQXZDRBC-JOCHJYFZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

Canonical SMILES |

CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Tetradecyl-sn-glycero-3-phosphocholine (Miltefosine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tetradecyl-sn-glycero-3-phosphocholine, more commonly known as miltefosine, is a synthetic alkylphosphocholine analog of lysophosphatidylcholine. Originally developed as an anticancer agent, it has found significant clinical application as the first and only oral therapeutic for the treatment of leishmaniasis. Its broad-spectrum activity also extends to various fungi and free-living amoebae. The mechanism of action of miltefosine is multifaceted, primarily involving the disruption of cell membrane integrity, interference with critical signaling pathways such as the PI3K/Akt/mTOR cascade, alteration of lipid metabolism, and the induction of apoptosis. This technical guide provides a comprehensive overview of miltefosine, including its chemical and physical properties, detailed mechanisms of action, extensive quantitative data on its efficacy, and step-by-step experimental protocols for key assays used in its evaluation.

Chemical and Physical Properties

Miltefosine is a well-characterized synthetic phospholipid analog. Its chemical identity and key properties are summarized in the table below.

| Property | Value |

| Systematic Name | 2-((Hexadecyloxy)hydroxyphosphoryl)oxy)-N,N,N-trimethylethanaminium |

| Common Names | Miltefosine, Hexadecylphosphocholine (HPC) |

| CAS Number | 58066-85-6[1][2][3] |

| Molecular Formula | C₂₁H₄₆NO₄P[1][2][3] |

| Molecular Weight | 407.57 g/mol [3] |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, ethanol, and methanol. |

| Chemical Structure |  |

Mechanism of Action

The therapeutic effects of miltefosine stem from its ability to interfere with multiple cellular processes, ultimately leading to cell death. Its primary mechanisms of action are detailed below.

Disruption of Cell Membrane Integrity and Lipid Metabolism

As a phospholipid analog, miltefosine integrates into cellular membranes, altering their physical properties and disrupting lipid-dependent signaling pathways[4][5]. A key target is the biosynthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. Miltefosine inhibits CTP:phosphocholine cytidylyltransferase, a crucial enzyme in the de novo synthesis of PC[2][3][6]. This inhibition leads to a decrease in PC levels and an accumulation of phosphatidylethanolamine (PE), altering membrane fluidity and function[6][7][8].

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/protein kinase B (PKB)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Miltefosine has been shown to be a potent inhibitor of this pathway[9]. By inhibiting the phosphorylation and activation of Akt, miltefosine disrupts downstream signaling, leading to the inhibition of cell survival and the induction of apoptosis[3][4].

Induction of Apoptosis

Miltefosine is a potent inducer of apoptosis, or programmed cell death, in both cancer cells and protozoan parasites[10][11][12][13][14]. This is achieved through multiple mechanisms:

-

Mitochondrial Dysfunction: Miltefosine disrupts the mitochondrial membrane potential and inhibits cytochrome c oxidase, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm[10].

-

Disruption of Calcium Homeostasis: The drug alters intracellular calcium levels, a key regulator of apoptosis, by affecting calcium storage in organelles like the mitochondria and acidocalcisomes in parasites[2].

-

Phosphatidylserine Externalization: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Miltefosine treatment leads to a significant increase in PS externalization, marking cells for phagocytosis[11].

-

DNA Fragmentation: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into oligonucleosomal fragments. Miltefosine induces this DNA fragmentation in a dose- and time-dependent manner[11][12].

Therapeutic Applications and Efficacy

Miltefosine's primary clinical use is in the treatment of various forms of leishmaniasis. It also exhibits significant anticancer activity.

Antileishmanial Activity

Miltefosine is effective against both the promastigote and amastigote stages of various Leishmania species.

Table 1: In Vitro Efficacy of Miltefosine against Leishmania Species

| Leishmania Species | Stage | IC₅₀ / ED₅₀ (µM) | Reference(s) |

| L. donovani | Promastigote | 13.6 ± 2.0 | [14] |

| L. donovani | Amastigote | ~25 (IC₅₀) | [13] |

| L. major | Amastigote | 5.7 | [3] |

| L. tropica | Amastigote | 4.2 | [3] |

| L. infantum | Promastigote | 7 (IC₅₀) |

Table 2: Clinical Efficacy of Miltefosine in Leishmaniasis Treatment

| Type of Leishmaniasis | Location | Regimen | Cure Rate (%) | Reference(s) |

| Visceral Leishmaniasis (VL) | India | 2.5 mg/kg/day for 28 days | 94-97 | [1][2] |

| Cutaneous Leishmaniasis (CL) | Colombia | 2.5 mg/kg/day for 28 days | >80 | [1] |

| Mucocutaneous Leishmaniasis | Brazil | 2.5 mg/kg/day for 28 days | 75.6 - 76.6 | [6] |

| Post-Kala-Azar Dermal (PKDL) | India | 150 mg/day for 60 days | 96 | [1] |

Anticancer Activity

Miltefosine has demonstrated cytotoxic effects against a range of cancer cell lines and has been investigated for the topical treatment of cutaneous breast cancer metastases.

Table 3: In Vitro Efficacy of Miltefosine against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| HCT116 | Colorectal Carcinoma | ~5-10 | [12] |

| SW480 | Colorectal Carcinoma | ~5-10 | [12] |

| MCF7 | Breast Adenocarcinoma | 34.6 ± 11.7 | [9] |

| HeLa | Cervical Adenocarcinoma | 6.8 ± 0.9 | [9] |

Pharmacokinetics

Miltefosine is administered orally and is characterized by slow absorption and a long elimination half-life.

Table 4: Pharmacokinetic Parameters of Miltefosine in Humans

| Parameter | Value | Reference(s) |

| Bioavailability | High (oral) | [12] |

| Elimination Half-life | ~7-30 days | [10] |

| Distribution | Wide, with accumulation in liver, lungs, kidneys, and spleen | |

| Metabolism | Primarily by phospholipase D | |

| Excretion | Slow, primarily through metabolism |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of miltefosine.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Seed Leishmania promastigotes (e.g., 1 x 10⁶ cells/mL) or cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with a range of miltefosine concentrations and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (an early apoptotic event) and loss of membrane integrity (a late apoptotic or necrotic event).

Protocol:

-

Treat cells with miltefosine for the desired time.

-

Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

DNA Fragmentation Analysis

This assay visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

Protocol:

-

Treat cells with miltefosine to induce apoptosis.

-

Harvest the cells and lyse them in a buffer containing a detergent and proteinase K.

-

Incubate the lysate to allow for protein digestion.

-

Extract the DNA using phenol-chloroform-isoamyl alcohol.

-

Precipitate the DNA with ethanol.

-

Resuspend the DNA in a suitable buffer.

-

Run the DNA on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Visualize the DNA under UV light to observe the presence or absence of a DNA ladder.

Western Blot Analysis of PI3K/Akt Pathway

This technique is used to detect changes in the expression and phosphorylation status of proteins in the PI3K/Akt pathway.

Protocol:

-

Treat cells with miltefosine for the desired time.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt and other pathway components.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound (miltefosine) is a clinically significant drug with a complex and multifaceted mechanism of action. Its ability to disrupt cell membranes, inhibit crucial signaling pathways, and induce apoptosis makes it an effective agent against Leishmania parasites and various cancer cells. This technical guide provides a foundational understanding of miltefosine for researchers and drug development professionals, offering key data and experimental protocols to facilitate further investigation and development of this and similar compounds. The continued study of miltefosine's mechanisms will undoubtedly uncover new therapeutic possibilities and strategies to combat drug resistance.

References

- 1. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kumc.edu [kumc.edu]

- 5. researchgate.net [researchgate.net]

- 6. Direct In Vitro Comparison of the Anti-Leishmanial Activity of Different Olive Oil Total Polyphenolic Fractions and Assessment of Their Combined Effects with Miltefosine [mdpi.com]

- 7. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the PI3K/Akt Cell Survival Pathway to Induce Cell Death of HIV-1 Infected Macrophages with Alkylphospholipid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Miltefosine Affects Lipid Metabolism in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. De Novo Synthesis of Phosphatidylcholine Is Essential for the Promastigote But Not Amastigote Stage in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Synthesis of 1-Tetradecyl-sn-glycero-3-phosphocholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 1-Tetradecyl-sn-glycero-3-phosphocholine, a valuable ether-linked lysophospholipid analog. The synthesis involves a strategic multi-step process commencing with a chiral glycerol precursor, followed by the introduction of the tetradecyl ether linkage at the sn-1 position, and culminating in the phosphorylation of the sn-3 position to incorporate the phosphocholine headgroup. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate a thorough understanding of the manufacturing process.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-stage process. The first stage involves the preparation of the key intermediate, 1-O-tetradecyl-sn-glycerol. This is followed by the crucial phosphorylation step at the sn-3 position and the introduction of the choline moiety.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 1-O-Tetradecyl-sn-glycerol

Step 1.1: Synthesis of 1-O-Tetradecyl-2,3-isopropylidene-sn-glycerol

This step involves the alkylation of the commercially available chiral starting material, (S)-(-)-isopropylidene-sn-glycerol, with tetradecyl bromide.

-

Materials:

-

(S)-(-)-Isopropylidene-sn-glycerol

-

Sodium hydride (NaH)

-

Tetradecyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A solution of (S)-(-)-isopropylidene-sn-glycerol in anhydrous DMF is added dropwise to a stirred suspension of sodium hydride in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

Tetradecyl bromide is added dropwise to the reaction mixture, and stirring is continued at room temperature for 24 hours.

-

The reaction is quenched by the slow addition of water.

-

The mixture is extracted with diethyl ether.

-

The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

-

Step 1.2: Synthesis of 1-O-Tetradecyl-sn-glycerol

This step involves the acidic hydrolysis of the isopropylidene protecting group.

-

Materials:

-

1-O-Tetradecyl-2,3-isopropylidene-sn-glycerol

-

Methanol

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A solution of 1-O-tetradecyl-2,3-isopropylidene-sn-glycerol in methanol is treated with concentrated hydrochloric acid.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with diethyl ether.

-

The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the product.

-

Stage 2: Synthesis of this compound

This stage describes a common method for the introduction of the phosphocholine moiety using phosphorus oxychloride and choline tosylate.

-

Materials:

-

1-O-Tetradecyl-sn-glycerol

-

Anhydrous pyridine

-

Phosphorus oxychloride (POCl₃)

-

Choline tosylate

-

Chloroform

-

Methanol

-

Water

-

-

Procedure:

-

A solution of 1-O-tetradecyl-sn-glycerol in anhydrous pyridine is cooled to 0 °C under an inert atmosphere.

-

Phosphorus oxychloride is added dropwise, and the mixture is stirred at 0 °C for 2 hours.

-

A solution of choline tosylate in anhydrous pyridine is added, and the reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the addition of water.

-

The solvents are removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a chloroform-methanol-water solvent system to yield the final product.

-

Quantitative Data

The following table summarizes the typical yields for the key synthetic steps. Please note that yields can vary depending on the specific reaction conditions and purification methods employed.

| Step | Reactant | Product | Typical Yield (%) |

| 1.1 Alkylation | (S)-(-)-Isopropylidene-sn-glycerol | 1-O-Tetradecyl-2,3-isopropylidene-sn-glycerol | 75-85 |

| 1.2 Deprotection | 1-O-Tetradecyl-2,3-isopropylidene-sn-glycerol | 1-O-Tetradecyl-sn-glycerol | 80-90[1][2] |

| 2. Phosphorylation & Choline Addition | 1-O-Tetradecyl-sn-glycerol | This compound | 40-60 |

Alternative Phosphorylation Method

An alternative and often high-yielding method for the introduction of the phosphocholine group involves the use of 2-chloro-2-oxo-1,3,2-dioxaphospholane.

Caption: Alternative phosphorylation pathway using 2-chloro-2-oxo-1,3,2-dioxaphospholane.

Experimental Protocol for Alternative Phosphorylation

-

Materials:

-

1-O-Tetradecyl-sn-glycerol

-

2-chloro-2-oxo-1,3,2-dioxaphospholane

-

Anhydrous triethylamine

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous trimethylamine

-

Anhydrous acetonitrile

-

-

Procedure:

-

To a solution of 1-O-tetradecyl-sn-glycerol and anhydrous triethylamine in anhydrous dichloromethane at 0 °C, a solution of 2-chloro-2-oxo-1,3,2-dioxaphospholane in anhydrous dichloromethane is added dropwise.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in anhydrous acetonitrile, and anhydrous trimethylamine is added.

-

The mixture is stirred in a sealed tube at 60 °C for 24 hours.

-

The solvent is evaporated, and the crude product is purified by column chromatography as previously described.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific laboratory conditions and scale of production.

References

An In-depth Technical Guide to the Mechanism of Action of 1-Tetradecyl-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tetradecyl-sn-glycero-3-phosphocholine, more commonly known as miltefosine, is an alkylphosphocholine drug with a broad spectrum of activity, including antiprotozoal, anticancer, and antiviral properties.[1][2] Initially developed as an anticancer agent, it has become a crucial oral treatment for leishmaniasis.[3][4] Its mechanism of action is multifaceted, primarily targeting cellular membranes and disrupting key signaling pathways, which leads to apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Core Mechanisms of Action

This compound exerts its therapeutic effects through a combination of mechanisms that ultimately lead to cellular demise in target organisms and cells. These mechanisms can be broadly categorized as follows:

-

Disruption of Lipid Metabolism and Membrane Integrity: A primary mode of action is the interference with lipid metabolism, particularly the biosynthesis of phosphatidylcholine.[5][6] Miltefosine inhibits CTP:phosphocholine cytidylyltransferase, a key enzyme in the CDP-choline pathway for phosphatidylcholine synthesis.[5][7] This disruption of phospholipid metabolism alters the integrity and fluidity of the cell membrane, leading to impaired function of membrane-bound proteins and signaling complexes.[3][8] It also affects the composition of lipid rafts, specialized membrane microdomains crucial for signal transduction.[9]

-

Induction of Apoptosis: Miltefosine is a potent inducer of apoptosis, or programmed cell death, in both parasitic and cancerous cells.[2][10] This is achieved through multiple avenues, including:

-

Mitochondrial Dysfunction: It targets the mitochondria, inhibiting cytochrome c oxidase, a critical component of the electron transport chain.[11][12][13] This leads to mitochondrial depolarization, a decrease in ATP production, and the release of pro-apoptotic factors like cytochrome c.[4][13][14]

-

Caspase Activation: The release of cytochrome c from the mitochondria initiates a caspase cascade, leading to the activation of executioner caspases such as caspase-3 and caspase-7, which dismantle the cell.[15][16]

-

Regulation of Bcl-2 Family Proteins: Miltefosine influences the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring a pro-apoptotic state.[17][18][19]

-

-

Modulation of Cellular Signaling Pathways: Miltefosine significantly impacts key signaling pathways that regulate cell survival, proliferation, and differentiation.

-

PI3K/Akt/mTOR Pathway Inhibition: It inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[8][11][20] By inhibiting Akt phosphorylation, it downregulates downstream effectors like mTOR, leading to cell cycle arrest and apoptosis.[21][22]

-

MAPK Pathway Activation: Miltefosine can also modulate the mitogen-activated protein kinase (MAPK) pathway, including the activation of pro-apoptotic kinases like JNK and p38, while inhibiting the pro-survival ERK pathway.[23]

-

-

Disruption of Intracellular Calcium Homeostasis: The compound disrupts intracellular calcium ion (Ca2+) homeostasis by affecting organelles involved in Ca2+ regulation, such as the mitochondria and acidocalcisomes in parasites.[5][6][12] This alteration in calcium signaling can trigger various downstream events, including apoptosis.

-

Immunomodulation: In the context of infectious diseases like leishmaniasis, miltefosine exhibits immunomodulatory effects, enhancing the host's immune response against the parasite.[3][11] It can promote a Th1-type immune response, which is critical for clearing intracellular pathogens.

Quantitative Data

The efficacy of this compound varies depending on the target organism or cell type. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Efficacy (IC50/EC50 Values)

| Target Organism/Cell Line | Parameter | Value (µM) | Incubation Time (hr) | Reference(s) |

| Leishmania major promastigotes | IC50 | 22 | 48 | [1] |

| Leishmania tropica promastigotes | IC50 | 11 | 48 | [1] |

| Leishmania major amastigotes | ED50 | 5.7 | 48 | [1] |

| Leishmania tropica amastigotes | ED50 | 4.2 | 48 | [1] |

| Leishmania donovani promastigotes | IC50 | 4.94 - 25 | 48-72 | [2][16] |

| Leishmania donovani amastigotes | EC50 | 1.26 - 2.68 | 120 | [24][25] |

| Leishmania infantum amastigotes (cured patients) | IC50 | 5.1 | - | [4] |

| Leishmania infantum amastigotes (failed treatment) | IC50 | 12.8 | - | [4] |

| Leishmania tropica promastigotes (polymer-coated miltefosine) | IC50 | 0.0218 | - | [21] |

| Leishmania tropica amastigotes (polymer-coated miltefosine) | IC50 | 0.1008 | - | [21] |

Table 2: Human Pharmacokinetic Parameters

| Parameter | Value | Condition | Reference(s) |

| Elimination Half-Life (t½) | 7.05 days (first) | Cutaneous Leishmaniasis | [15] |

| 30.9 days (terminal) | |||

| Median Plasma Concentration (Day 22-28) | 30,800 ng/mL | Cutaneous Leishmaniasis | [15] |

| Plasma Protein Binding | 96-98% | - | [11] |

| Median Skin Concentration (Day 22) | 43.73 µg/g | Post-Kala-Azar Dermal Leishmaniasis | [20] |

| Median Plasma Concentration (Day 22) | 33.29 µg/mL | Post-Kala-Azar Dermal Leishmaniasis | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Apoptosis Assays

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin-V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), is used to detect externalized PS by flow cytometry. Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membrane integrity.

Protocol:

-

Culture target cells (e.g., Leishmania promastigotes) to the desired density.

-

Treat cells with various concentrations of miltefosine or a vehicle control for the desired time points (e.g., 24, 48 hours).

-

Harvest cells by centrifugation (e.g., 1,400 x g for 10 minutes) and wash twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 100 µL of Annexin-V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin-V and 5 µL of PI.

-

Incubate the cells in the dark at room temperature for 15 minutes.[26][27]

-

Add 400 µL of binding buffer to each sample.

-

Analyze the samples by flow cytometry, detecting FITC fluorescence (for apoptotic cells) and PI fluorescence (for necrotic cells).[26][27][28]

Principle: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments by endonucleases. These fragments can be visualized as a characteristic "ladder" on an agarose gel.

Protocol:

-

Treat cells with miltefosine as described above.

-

Harvest approximately 5 x 10^6 cells and wash with PBS.

-

Extract genomic DNA using a commercial apoptotic DNA ladder kit or a standard phenol-chloroform extraction method.

-

Quantify the extracted DNA.

-

Load equal amounts of DNA (e.g., 10 µg) onto a 1.5% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide).

-

Perform electrophoresis at 100V for 2 hours.[1]

-

Visualize the DNA fragments under UV illumination.[1]

Principle: Apoptotic cells with fragmented DNA will have a DNA content less than that of G1 cells, appearing as a "sub-G1" peak in a cell cycle histogram generated by flow cytometry of PI-stained cells.

Protocol:

-

Treat approximately 1 x 10^6 cells with an IC50 dose of miltefosine for various time points (e.g., 24, 36, 48 hours).[28]

-

Fix the cells in ice-cold 70% ethanol and store at -20°C.[28][29]

-

Wash the cells with PBS and resuspend the pellet in a solution containing RNase A (e.g., 200 µg/mL) to degrade RNA.

-

Incubate for 1 hour at 37°C.[28]

-

Stain the cells with PI (e.g., 40 µg/mL).

-

Analyze the DNA content by flow cytometry.[29]

Mitochondrial Function Assays

Principle: Cytochrome c oxidase (CcO) activity is measured spectrophotometrically by monitoring the oxidation of reduced cytochrome c.

Protocol:

-

Isolate the mitochondrial fraction from treated and untreated cells.

-

Prepare an incubation mixture containing the mitochondrial fraction (e.g., 200 µg/mL protein), 0.02% Triton X-100, and 32 µM reduced cytochrome c in 75 mM sodium phosphate buffer (pH 7.4).[12]

-

Add miltefosine at the desired concentrations.

-

Monitor the decrease in absorbance at 550 nm for 50 minutes at 37°C, which corresponds to the oxidation of cytochrome c.[12]

-

Use 10 mM KCN as a positive control for CcO inhibition.[12]

Principle: The lipophilic cationic dye Rhodamine 123 accumulates in mitochondria in a manner dependent on the mitochondrial membrane potential. A decrease in ΔΨm results in the release of the dye, which can be measured fluorometrically.

Protocol:

-

Incubate cells with Rhodamine 123 (e.g., 10 mg/mL) for 30 minutes at room temperature to allow for mitochondrial uptake.[4]

-

Wash the cells to remove excess dye.

-

Resuspend the cells in a suitable buffer and place them in a fluorometer cuvette.

-

Add miltefosine (e.g., 4 µM) and monitor the increase in fluorescence (excitation ~488 nm, emission ~530 nm) in real-time, which indicates the release of Rhodamine 123 from the mitochondria.[4][30]

Lipid Metabolism and Membrane Integrity Assays

Principle: The activity of key enzymes in the phosphatidylcholine synthesis pathway, such as cholinephosphotransferase (CEPT), can be measured by monitoring the incorporation of a radiolabeled precursor ([14C]CDP-choline) into phosphatidylcholine.

Protocol:

-

Prepare cell lysates from treated and untreated cells.

-

Set up a reaction mixture containing the cell lysate (e.g., 900 µg protein), 50 µM [14C]CDP-choline, 50 µM diacylglycerol (DAG), 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, and 0.005% Tween 20.

-

Incubate the reaction for 1 hour at room temperature.

-

Extract the lipids using 1-butanol.

-

Separate the phospholipids by thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled phosphatidylcholine formed.

Principle: Lipid rafts are resistant to solubilization by non-ionic detergents at low temperatures. This property allows for their isolation from other membrane components by density gradient centrifugation.

Protocol:

-

Treat cells with miltefosine.

-

Lyse the cells in a buffer containing 1% Triton X-100 at 4°C.

-

Mix the lysate with a high concentration of sucrose (e.g., 80%) to create a dense solution.

-

Create a discontinuous sucrose gradient by layering solutions of decreasing sucrose concentrations (e.g., 35% and 5%) on top of the cell lysate.[5]

-

Centrifuge at high speed (e.g., 200,000 x g) for several hours.

-

Lipid rafts will float to the interface between the lower density sucrose layers (e.g., 5% and 35%), appearing as an opaque band.[5]

-

Collect the fractions and analyze the protein and lipid composition by Western blotting and other techniques.

Intracellular Calcium Measurement

Principle: The fluorescent indicator Fura-2 is used to measure intracellular calcium concentrations. Fura-2 exhibits a shift in its excitation spectrum upon binding to Ca2+, allowing for ratiometric measurement of calcium levels.

Protocol:

-

Load cells with Fura-2 AM, the membrane-permeant form of the dye.

-

Wash the cells to remove extracellular dye.

-

Resuspend the cells in a buffer and place them in a fluorometer cuvette.

-

Add miltefosine (e.g., 4 µM) and monitor the fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).[5]

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by miltefosine, leading to decreased cell survival and increased apoptosis.

MAPK Signaling Pathway Modulation

Caption: Modulation of the MAPK pathway by miltefosine, promoting apoptosis via JNK/p38 activation and inhibiting survival via ERK suppression.

Induction of Apoptosis

Caption: Miltefosine-induced apoptosis through mitochondrial dysfunction, cytochrome c release, and modulation of Bcl-2 family proteins.

Experimental Workflow for Apoptosis Assessment

Caption: A typical experimental workflow for assessing miltefosine-induced apoptosis using multiple complementary techniques.

Conclusion

This compound is a pleiotropic drug that targets multiple fundamental cellular processes. Its ability to disrupt lipid metabolism and membrane integrity, induce apoptosis through mitochondrial- and signaling-mediated pathways, and modulate key survival and proliferation signals underscores its efficacy against a range of diseases. This technical guide provides a foundational understanding of its complex mechanism of action, offering valuable insights for researchers and professionals in drug development seeking to leverage or circumvent its cellular effects. Further research, particularly in the realm of proteomics and metabolomics, will continue to unravel the intricate details of its molecular interactions and downstream consequences.

References

- 1. Isolation of Lipid Rafts Through Discontinuous Sucrose Gradient Centrifugation and Fas/CD95 Death Receptor Localization in Raft Fractions | Springer Nature Experiments [experiments.springernature.com]

- 2. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering | Springer Nature Experiments [experiments.springernature.com]

- 3. What is the mechanism of Miltefosine? [synapse.patsnap.com]

- 4. Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Miltefosine increases macrophage cholesterol release and inhibits NLRP3-inflammasome assembly and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential regulation of BAX and BAK apoptotic activity revealed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Miltefosine induces metacaspase and PARP genes expression in Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 18. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Targeting the PI3K/Akt Cell Survival Pathway to Induce Cell Death of HIV-1 Infected Macrophages with Alkylphospholipid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Signalway Antibody [sabbiotech.com]

- 24. MAPK Signaling Pathway Antibodies | Thermo Fisher Scientific - US [thermofisher.com]

- 25. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. scielo.br [scielo.br]

- 27. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Analysis of MAPK activities using MAPK-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. MAPK/ERK activation in macrophages promotes Leishmania internalization and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Intracellular Role of 1-Tetradecyl-sn-glycero-3-phosphocholine: A Technical Guide for Researchers

An In-depth Examination of a Key Lysophospholipid in Cellular Signaling and Disease

Abstract

1-Tetradecyl-sn-glycero-3-phosphocholine, a member of the lysophospholipid family also known as Lyso-PAF C14, is a critical bioactive lipid mediator involved in a myriad of cellular processes. As a metabolic precursor and breakdown product of the potent inflammatory agent Platelet-Activating Factor (PAF), it occupies a central node in the complex web of lipid signaling. This technical guide provides a comprehensive overview of the biological roles of this compound, with a particular focus on its involvement in signal transduction pathways implicated in inflammation and cancer. We present a synthesis of the current understanding of its interaction with the PAF receptor, its downstream signaling cascades, and its quantifiable effects on cellular behavior. Detailed experimental protocols and structured data tables are provided to equip researchers, scientists, and drug development professionals with the necessary tools to investigate this multifaceted signaling molecule.

Introduction

Phospholipids are not merely structural components of cellular membranes; they are also key players in a sophisticated signaling network that governs cellular function. Among these, the ether phospholipid 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, or Platelet-Activating Factor (PAF), is a potent mediator of inflammation and allergic reactions. Its immediate precursor and metabolite, this compound (Lyso-PAF C14), was initially considered an inactive byproduct. However, emerging evidence has revealed its own distinct and significant biological activities, challenging this earlier notion.

This document delves into the intricate cellular functions of this compound, exploring its metabolic pathways, its interaction with the PAF receptor, and its role in modulating critical signaling cascades. We will examine its contributions to physiological and pathological processes, including inflammation and cancer, supported by quantitative data and detailed experimental methodologies.

Metabolism and Bioavailability

This compound exists in a dynamic equilibrium with PAF, regulated by the activities of two key enzymes:

-

Phospholipase A2 (PLA2): This enzyme catalyzes the hydrolysis of the sn-2 acyl group of phosphatidylcholine to generate Lyso-PAF.

-

Lysophosphatidylcholine Acyltransferase (LPCAT): This enzyme, also known as Lyso-PAF acetyltransferase, catalyzes the reverse reaction, acetylating Lyso-PAF at the sn-2 position to produce PAF.

The tight regulation of these enzymes is crucial for controlling the cellular levels of both PAF and Lyso-PAF, thereby modulating their respective signaling activities.

Interaction with the Platelet-Activating Factor Receptor (PAFR)

The biological effects of this compound are primarily mediated through its interaction with the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR). While historically considered a weak agonist or even an antagonist of PAFR, recent studies suggest a more complex interaction that can lead to the activation of specific downstream signaling pathways.

Binding Affinity

The binding of PAF and its analogs to the PAFR has been quantified in various cell types. While specific binding data for the C14 variant is limited, studies on the broader class of PAF-acether provide valuable insights.

| Ligand | Cell Type | Binding Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference |

| [3H]PAF-acether | Human Platelets | ~0.53 nM (calculated from Ka of 18.86 x 10^9 M-1) | 242 ± 64 sites/platelet | [1][2] |

| [3H]PAF | Rabbit Platelet Membranes | 1.36 ± 0.05 nM | 1.61 ± 0.34 x 10^12 sites/mg protein | [3] |

| [3H]PAF | Canine Platelets | 0.63 ± 0.02 nM | 222 ± 10 fmol/10^7 platelets | [4] |

Note: The binding affinity of this compound specifically may differ from the general PAF-acether values presented. Further research is required to elucidate the precise binding kinetics of this particular lysophospholipid.

Signaling Pathways

Upon binding to the PAFR, this compound can initiate a cascade of intracellular signaling events. These pathways are critical in mediating its diverse biological effects.

Classical G-Protein Mediated Signaling

Activation of the PAFR by its ligands, including Lyso-PAF, leads to the engagement of Gq and Gi proteins.[5] This initiates a well-characterized signaling cascade:

-

Gq Activation: Activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and DAG Signaling: IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade leads to a variety of cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.[6]

Classical G-protein signaling pathway activated by this compound.

RAF1 Activation Pathway

Recent evidence has unveiled a more specific signaling role for intracellular Lyso-PAF in the activation of the RAF1 kinase, a key component of the MAPK/ERK pathway that is often dysregulated in cancer. This pathway involves the following steps:

-

PLA2G7 Activity: Intracellular Phospholipase A2 group VII (PLA2G7) converts PAF to Lyso-PAF.

-

PAK2 Activation: Lyso-PAF directly binds to the catalytic domain of p21-activated kinase 2 (PAK2), altering its ATP kinetics and promoting its activation.

-

RAF1 Phosphorylation: Activated PAK2, along with PAK1, phosphorylates RAF1 at Serine 338, a critical step for its activation.

-

Downstream Signaling: Activated RAF1 then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK, leading to changes in gene expression that promote cell proliferation and survival.

Intracellular signaling pathway of RAF1 activation by Lyso-PAF.

Biological Roles and Cellular Effects

The activation of these signaling pathways by this compound translates into a range of cellular responses.

Inflammation

Lyso-PAF is implicated in inflammatory processes, primarily through its ability to recruit and activate immune cells. Nasal challenge with Lyso-PAF has been shown to induce neutrophilia in both atopic and non-atopic individuals, and eosinophilia in atopic subjects.[7] This suggests a role in the pathogenesis of inflammatory conditions of the airways, such as chronic rhinosinusitis with nasal polyps.[7]

Cancer

The involvement of the Lyso-PAF-PAK2-RAF1 axis in a fundamental cell proliferation pathway highlights its potential role in cancer. By promoting the activation of RAF1, a well-established proto-oncogene, intracellular Lyso-PAF may contribute to the uncontrolled growth and survival of cancer cells. This pathway is particularly relevant in tumors with activating mutations in RAS, where RAF1 activation is a key downstream event.

Experimental Protocols

To facilitate further research into the biological roles of this compound, we provide detailed methodologies for key experiments.

PAF Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the PAF receptor.

Materials:

-

Cell membranes expressing the PAF receptor (e.g., from rabbit platelets or transfected cell lines)

-

[3H]-PAF (radioligand)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a microtiter plate, add a constant concentration of [3H]-PAF, the cell membrane preparation, and varying concentrations of the unlabeled competitor.

-

For non-specific binding control wells, add a large excess of unlabeled PAF.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Workflow for a PAF receptor binding assay.

In Vitro Kinase Assay for PAK2 Activation

This protocol outlines a method to assess the ability of this compound to activate PAK2 in vitro.

Materials:

-

Recombinant active PAK2

-

Recombinant inactive RAF1 (as substrate)

-

This compound

-

Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

SDS-PAGE gels

-

Phosphorimager

Procedure:

-

In a microcentrifuge tube, combine recombinant PAK2, inactive RAF1, and kinase buffer.

-

Add this compound to the experimental tubes and a vehicle control to the control tubes.

-

Pre-incubate the reaction mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the incorporation of 32P into RAF1 using a phosphorimager to determine the extent of PAK2 activity.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to evaluate the chemotactic effect of this compound on neutrophils.[8][9]

Materials:

-

Isolated human neutrophils

-

Boyden chamber with a polycarbonate membrane (e.g., 5 µm pores)

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

This compound

-

Positive control chemoattractant (e.g., fMLP or IL-8)

-

Microscope

Procedure:

-

Prepare various concentrations of this compound in chemotaxis buffer.

-

Add the test solutions to the lower wells of the Boyden chamber. Use buffer alone as a negative control and a known chemoattractant as a positive control.

-

Place the polycarbonate membrane over the lower wells.

-

Add a suspension of isolated neutrophils to the upper wells of the chamber.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a specified time (e.g., 60-90 minutes).

-

After incubation, remove the membrane, wipe the non-migrated cells from the top surface, and fix and stain the migrated cells on the bottom surface.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Express the results as the mean number of migrated cells per field or as a chemotactic index.

Logical relationship of components in a Boyden chamber chemotaxis assay.

Cytokine Release Assay

This protocol provides a general framework for measuring the release of cytokines from immune cells in response to this compound.

Materials:

-

Isolated human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., macrophages)

-

Cell culture medium

-

This compound

-

Positive control (e.g., LPS)

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

-

Seed the immune cells in a multi-well plate and allow them to adhere if necessary.

-

Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified time (e.g., 24 hours).

-

After incubation, collect the cell culture supernatants.

-

Quantify the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent effect of this compound on cytokine release.

Conclusion and Future Directions

This compound has emerged from the shadow of its more famous relative, PAF, as a bioactive lipid with distinct and important cellular roles. Its ability to modulate the PAF receptor and activate downstream signaling pathways, including the pro-proliferative RAF1 cascade, positions it as a key player in both physiological and pathological processes. The evidence implicating Lyso-PAF in inflammation and cancer underscores its potential as a therapeutic target and a biomarker.

Future research should focus on several key areas. Elucidating the precise binding kinetics of this compound and other Lyso-PAF species to the PAFR is essential. A deeper understanding of the downstream signaling networks it activates, beyond the currently identified pathways, will provide a more complete picture of its cellular functions. Furthermore, in vivo studies are needed to validate the in vitro findings and to explore the therapeutic potential of targeting the synthesis and signaling of this intriguing lysophospholipid. The experimental protocols and data presented in this guide provide a solid foundation for these future investigations, which will undoubtedly continue to unravel the complex and critical roles of this compound in cellular biology and human disease.

References

- 1. Binding kinetics of PAF-acether (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) to intact human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding kinetics of PAF-acether (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) to intact human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific receptor sites for 1-O-alkyl-2-O-acetyl-sn-glycero-3-phosphocholine (platelet activating factor) on rabbit platelet and guinea pig smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific binding of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet-activating factor) to the intact canine platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. criver.com [criver.com]

- 9. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]

An In-depth Technical Guide to Alkylphosphocholines: Focus on Miltefosine

Introduction

While specific comprehensive data for 1-Tetradecyl-sn-glycero-3-phosphocholine, an ether-linked lysophosphatidylcholine analog, is limited in publicly available scientific literature, this guide will focus on the closely related and extensively studied alkylphosphocholine, Miltefosine (hexadecylphosphocholine). Miltefosine serves as a paradigmatic compound for this class of molecules, with a wealth of research into its mechanisms of action, clinical efficacy, and experimental applications. This document is intended for researchers, scientists, and drug development professionals, providing detailed technical information, experimental protocols, and visual representations of its biological pathways.

Core Compound: Miltefosine

Miltefosine is a broad-spectrum antimicrobial and antineoplastic agent, notable as the first orally administered drug for the treatment of leishmaniasis.[1][2][3] Its amphiphilic nature allows it to interact with cell membranes, leading to a cascade of downstream effects that disrupt cellular signaling and integrity.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy and activity of Miltefosine from various studies.

Table 1: Clinical Efficacy of Miltefosine in Leishmaniasis Treatment

| Indication | Species | Dosage | Cure Rate | Reference |

| Visceral Leishmaniasis (VL) | L. donovani (India) | 2.5 mg/kg/day for 28 days | 94% - 97% | [1][2] |

| VL (Pediatric) | L. donovani (India) | 2.5 mg/kg/day for 28 days | 83% - 94% | [2] |

| Cutaneous Leishmaniasis (CL) | L. panamensis (Colombia) | 2.5 mg/kg/day for 28 days | 91% (per-protocol) | [4] |

| CL | L. braziliensis & L. mexicana (Guatemala) | 2.5 mg/kg/day for 28 days | ~50% | [4] |

| CL (Antimoniate-resistant) | L. tropica | ~2.5 mg/kg/day for 28 days | 68% (per-protocol) | [5] |

| Post-Kala-Azar Dermal Leishmaniasis | L. donovani (India) | 150 mg/day for 60 days | 96% | [2] |

Table 2: In Vitro and In Vivo Activity of Miltefosine

| Target/Model | Metric | Concentration/Dose | Effect | Reference |

| MCF7 (breast cancer cell line) | IC50 | 34.6 ± 11.7 µM | Inhibition of cell viability | [6] |

| Hela-WT (cervical cancer cell line) | IC50 | 6.8 ± 0.9 µM | Inhibition of cell viability | [6] |

| L. donovani promastigotes | IC50 | 13.6 ± 2.0 µM | Inhibition of viability | [7] |

| L. tropica promastigotes | IC50 | 0.3548 ± 0.17 µg/ml (free MFS) | Inhibition of viability | [8] |

| L. tropica axenic amastigotes | IC50 | 0.5320 ± 0.21 µg/ml (free MFS) | Inhibition of viability | [8] |

| L6E9 rat skeletal muscle cells | Akt/PKB phosphorylation | 40 µM | 75% inhibition | [6] |

| L6E9 rat skeletal muscle cells | Akt/PKB phosphorylation | 60 µM | 98% inhibition | [6] |

| Mouse tumor model | Tumor volume | Not specified | ~50% decrease by day 14 | [6] |

Key Signaling Pathways and Mechanisms of Action

Miltefosine exerts its therapeutic effects through multiple mechanisms, primarily by disrupting membrane integrity and interfering with crucial signaling pathways.

Inhibition of the PI3K/Akt Signaling Pathway

A key mechanism of action for Miltefosine, particularly in its anti-cancer and anti-HIV activities, is the inhibition of the PI3K/Akt pathway.[6][9] This pathway is critical for cell survival and proliferation. By inhibiting this pathway, Miltefosine can induce apoptosis (programmed cell death) in cancer cells and HIV-infected macrophages.[4][9]

Miltefosine-mediated inhibition of the PI3K/Akt signaling pathway.

Disruption of Intracellular Ca2+ Homeostasis in Leishmania

In protozoan parasites like Leishmania, a primary mechanism of Miltefosine's action is the disruption of intracellular calcium (Ca2+) homeostasis.[10] This is achieved through effects on multiple organelles and channels involved in Ca2+ regulation, including the parasite's mitochondria and acidocalcisomes.[10][11] Miltefosine can activate a parasite-specific plasma membrane Ca2+ channel, leading to a massive influx of Ca2+ and subsequent cell death.[12][13]

Disruption of Ca2+ homeostasis in Leishmania by Miltefosine.

Inhibition of Cytochrome c Oxidase

Miltefosine has been shown to inhibit cytochrome c oxidase, a key enzyme in the mitochondrial respiratory chain of Leishmania. This inhibition leads to a decrease in oxygen consumption and a drop in intracellular ATP levels, ultimately contributing to parasite death.[14][15]

Experimental Protocols

This section provides an overview of methodologies used to study the effects of Miltefosine.

Protocol 1: In Vitro Anti-leishmanial Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Miltefosine against Leishmania promastigotes and amastigotes.

Methodology:

-

Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., RPMI 1640) at 24-26°C. Axenic amastigotes are also cultured under specific conditions.

-

Drug Preparation: Serial dilutions of Miltefosine are prepared in the culture medium.

-

Incubation: A defined number of parasites (e.g., 3 x 10^4) are incubated in 96- or 384-well plates with the various concentrations of Miltefosine for 48-72 hours.

-

Viability Assessment: Parasite viability is assessed using methods such as:

-

Hemocytometer Counting: Direct counting of motile promastigotes.

-

XTT or MTT Assay: A colorimetric assay that measures metabolic activity. A reduction in color indicates decreased viability.[7]

-

-

Data Analysis: The percentage of viability is plotted against the drug concentration, and the IC50 value is calculated using appropriate software.

References

- 1. Miltefosine in the treatment of leishmaniasis: Clinical evidence for informed clinical risk management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Treatment of New World cutaneous leishmaniasis with miltefosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of oral miltefosine in treatment of antimoniate resistant anthroponotic cutaneous leishmaniasis: An uncontrolled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the PI3K/Akt Cell Survival Pathway to Induce Cell Death of HIV-1 Infected Macrophages with Alkylphospholipid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease [mdpi.com]

- 12. unh.primo.exlibrisgroup.com [unh.primo.exlibrisgroup.com]

- 13. researchgate.net [researchgate.net]

- 14. Miltefosine (Hexadecylphosphocholine) Inhibits Cytochrome c Oxidase in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Miltefosine (hexadecylphosphocholine) inhibits cytochrome c oxidase in Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Tetradecyl-sn-glycero-3-phosphocholine and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Tetradecyl-sn-glycero-3-phosphocholine, a significant lysophosphatidylcholine (LPC) involved in a variety of biological processes. This document will cover its nomenclature, physicochemical properties, role in cell signaling, and relevant experimental protocols, presented in a manner accessible to researchers, scientists, and professionals in drug development.

Nomenclature and Synonyms

This compound is a glycerophospholipid characterized by a tetradecyl (14-carbon) alkyl chain at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position of the glycerol backbone. Due to its specific structure and its classification as a lysophospholipid, it is known by several synonyms and alternative names across various databases and publications.

A comprehensive list of these synonyms is provided in the table below to aid in literature searches and chemical identification.

| Synonym | Source/Database |

| 1-O-tetradecyl-sn-glycero-3-phosphocholine | Chemical Synthesis |

| Lyso-PAF C14 | Common Abbreviation |

| 1-Myristoyl-sn-glycero-3-phosphocholine | Fatty Acid Nomenclature |

| PC(O-14:0/0:0) | LIPID MAPS |

| CHEBI:78102 | ChEBI |

Physicochemical and Quantitative Data

Understanding the physicochemical properties of this compound is crucial for its application in experimental settings. Key quantitative data are summarized in the tables below.

Table 2.1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₈NO₆P | PubChem |

| Molecular Weight | 453.6 g/mol | PubChem |

| XLogP3 | 4.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 21 | PubChem |

Table 2.2: Binding Affinity of Lysophosphatidylcholines to GPR4

Lysophosphatidylcholines, including species structurally similar to this compound, are known to be ligands for G protein-coupled receptors (GPCRs). The binding affinity of LPC to GPR4 has been quantified and is presented below.

| Ligand | Dissociation Constant (Kd) | Cell Line | Reference |

| Lysophosphatidylcholine (LPC) | 159 nM | GPR4-transfected CHO cells | [1] |

Role in Cellular Signaling

This compound, as a member of the lysophosphatidylcholine family, is a bioactive lipid mediator that exerts its effects primarily through the activation of specific G protein-coupled receptors (GPCRs). One such receptor is GPR4.[1] The binding of LPC to GPR4 initiates a cascade of intracellular signaling events.

The signaling pathway is initiated by the binding of LPC to the extracellular domain of the GPR4 receptor. This induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, specifically those of the Gαi subfamily.[1] Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Concurrently, the βγ subunits of the G protein can activate other downstream effectors, such as phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. These signaling events can ultimately influence a wide range of cellular processes, including cell proliferation, migration, and inflammation.[2]

Below is a diagram illustrating the signaling pathway of lysophosphatidylcholine through the GPR4 receptor.

Experimental Protocols

Quantification of Lysophosphatidylcholine by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

This protocol provides a high-throughput method for the quantification of LPC species from biological samples.[3][4]

Materials:

-

EDTA-plasma samples

-

LPC internal standards (e.g., LPC 13:0, LPC 19:0)

-

Chloroform

-

Methanol

-

Electrospray ionization tandem mass spectrometer

Procedure:

-

Lipid Extraction:

-

To 10 µL of EDTA-plasma, add internal standards (LPC 13:0 and LPC 19:0).

-

Add 1 mL of chloroform/methanol (2:1, v/v) and vortex thoroughly.

-

Add 200 µL of water and vortex again.

-

Centrifuge at 1000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent for direct flow injection.

-

Operate the ESI-MS/MS in the parent-ion scan mode for m/z 184, which is the characteristic fragment ion of the phosphocholine headgroup.

-

Quantification is achieved by comparing the peak areas of the endogenous LPC species to the peak areas of the internal standards.

-

-

Data Analysis:

-

Use the mass spectrometer software and self-programmed macros for automated data processing and quantification.

-

Workflow for LPC Quantification by ESI-MS/MS:

References

- 1. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 4. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Myristoyl Lysophosphatidylcholine (LPC 14:0): A Technical Guide on its Core Biological Significance

Audience: Researchers, scientists, and drug development professionals.

Abstract: Myristoyl lysophosphatidylcholine (LPC 14:0) is a specific species of lysophosphatidylcholine that is emerging as a critical bioactive lipid with diverse physiological and pathological roles. Once considered merely an intermediate in phospholipid metabolism, recent evidence has highlighted its significance as a signaling molecule, particularly in inflammation, immune regulation, and cellular metabolism. Its levels are often altered in various disease states, including pneumonia, cancer, and metabolic disorders, positioning it as a promising biomarker and therapeutic target. This document provides an in-depth technical overview of the core biological significance of LPC 14:0, detailing its signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols for its study.

Core Biological Functions and Significance

Myristoyl lysophosphatidylcholine (LPC 14:0) is a glycerophospholipid that plays multifaceted roles in cellular signaling and pathophysiology. It is derived from the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2).[1] While lysophosphatidylcholines (LPCs) in general are involved in numerous processes, LPC 14:0 has been identified with specific and potent activities.

Anti-inflammatory and Anti-oxidative Effects

A primary and well-documented role of LPC 14:0 is its potent anti-inflammatory and anti-oxidative capacity, particularly in the context of acute lung injury (ALI). Studies have shown that LPC 14:0 can protect against lipopolysaccharide (LPS)-induced ALI in animal models.[2] Its protective mechanisms include:

-

Inhibition of Pro-inflammatory Cytokines: LPC 14:0 significantly inhibits the LPS-induced secretion of key inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2][3]

-

Reduction of Oxidative Stress: It lowers levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[2][3] Concurrently, it prevents the depletion of crucial antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).[2][3]

-

NLRP3 Inflammasome Inhibition: A key mechanism for its anti-inflammatory action is the inhibition of the NLRP3 inflammasome signaling pathway, which is a critical component of the innate immune response that triggers the production of IL-1β.[2][3]

-

Nrf2/HO-1 Pathway Activation: LPC 14:0 has been shown to alleviate ALI by activating the Nrf2/HO-1 pathway, which enhances the expression of tight junction proteins and protects the alveolar epithelial barrier.[4]

These properties have positioned LPC 14:0 as a potential therapeutic target for inflammatory conditions like community-acquired pneumonia (CAP), where its plasma levels are negatively correlated with disease severity.[2][3]

Immune Modulation

LPCs act as immunomodulators, and LPC 14:0 is involved in shaping both innate and adaptive immune responses.[5] It can function as a natural adjuvant, initiating cellular immune responses.[5] LPCs, in general, can promote the generation of mature dendritic cells from monocytes and induce the production of antigen-specific antibodies and cytotoxic T cell responses.[5] Furthermore, LPCs can enhance the bactericidal activity of macrophages by promoting phagosome maturation.[6] This suggests a broader role for LPC 14:0 in host defense against pathogens beyond its anti-inflammatory effects.

Role in Cancer

The role of LPCs in cancer is complex and can be tumor-type dependent.[1] Plasma LPC levels are often strongly reduced in cancer patients experiencing weight loss and inflammation.[7] In lung cancer, LPC has demonstrated anti-tumor effects by inhibiting cancer cell proliferation.[8] The proposed mechanism involves the regulation of the fatty acid metabolism enzyme, long-chain acyl-coenzyme A synthase 5 (ACSL5), leading to mitochondrial dysfunction and altered lipid metabolism in cancer cells.[8] However, in other contexts, such as head and neck squamous cell carcinoma, certain LPC species have been found to promote invasion in vitro.[9] This highlights the necessity of studying specific LPC species like LPC 14:0 in different cancer models.

Involvement in Cardiovascular and Metabolic Diseases

LPCs are major components of oxidized low-density lipoprotein (ox-LDL) and are implicated in the pathogenesis of atherosclerosis.[10][11][12] They can induce endothelial cell activation, foam cell formation, and pyroptosis, all of which are key events in the development of atherosclerotic plaques.[11][12] Conversely, recent studies have shown that lower, rather than higher, plasma LPC levels are associated with unfavorable outcomes in some diseases.[13] In the context of metabolic diseases, lipidomic profiling has revealed a general decrease in circulating LPC species in states of obesity and type 2 diabetes, suggesting that diet and adiposity play a key role in altering the plasma LPC profile.[14]

Signaling Pathways Involving Myristoyl-LPC

LPC 14:0 exerts its biological effects by modulating several key intracellular signaling pathways. These interactions are central to its anti-inflammatory, anti-oxidative, and metabolic functions.

Inhibition of the NLRP3 Inflammasome Pathway

In response to inflammatory stimuli like LPS, LPC 14:0 acts as a negative regulator of the NLRP3 inflammasome. It is proposed to inhibit the TXNIP-NLRP3 signaling axis, preventing the assembly of the inflammasome complex and subsequent cleavage of pro-Caspase-1 and maturation of IL-1β.[2]

Caption: LPC 14:0 inhibits LPS-induced inflammation by blocking the TXNIP-NLRP3 inflammasome pathway.

Activation of the Nrf2/HO-1 Pathway

LPC 14:0 protects the alveolar epithelial barrier by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the upregulation of Heme oxygenase-1 (HO-1) and other antioxidant enzymes, which enhances cellular defense against oxidative stress and reinforces tight junctions.[4]

Caption: LPC 14:0 enhances cellular antioxidant defense by activating the Nrf2/HO-1 signaling axis.

General LPC Receptor Signaling

LPCs, including the myristoyl species, can signal through various cell surface receptors to elicit downstream effects. Key receptors include G protein-coupled receptors (GPCRs) like G2A (GPR132) and Toll-like receptors (TLRs), particularly TLR2 and TLR4.[1][15] This signaling can lead to the activation of multiple kinase cascades, including MAPK and PI3K/AKT, influencing processes like cell migration, cytokine production, and phagocytosis.[4][10]

Caption: LPCs signal through GPCRs and TLRs to activate downstream kinase pathways and cellular responses.

Quantitative Data Summary

This section summarizes key quantitative data related to LPC 14:0 concentrations, biological effects, and assay parameters.

Table 1: Concentrations and Dosages of LPC 14:0 in Experimental Models

| Parameter | Value | Context | Source |

|---|---|---|---|

| In vivo dosage (mice) | 10 mg/kg | Subcutaneous injection to treat LPS-induced acute lung injury. | [2] |

| In vitro concentration | 20 µM | Pre-treatment of RAW264.7 cells to inhibit LPS-induced cytokine secretion. | [2] |

| In vitro concentration range | 10 - 40 µM | Used to assess cell viability (CCK-8 assay) in RAW264.7 cells. | [2] |

| Risk association (human) | <0.24 nmol/mL | Plasma concentration associated with gestational diabetes mellitus risk. |[6] |

Table 2: LPC Tissue and Plasma Concentrations in Pathophysiology

| Condition | Change in LPC Levels | Species/Tissue | Source |

|---|---|---|---|

| Community-Acquired Pneumonia | Decreased in acute phase | Human Plasma | [2][3] |

| Ischemic Myocardium | Increased (0.73 to 1.83 nmol/mg protein) | Human Myocardium | [16] |

| Cancer (with weight loss) | Decreased | Human Plasma | [7] |

| Obesity & Type 2 Diabetes | Decreased | Human & Mouse Plasma |[14] |

Table 3: Assay and Kinetic Parameters

| Assay / Enzyme | Parameter | Value | Notes | Source |

|---|---|---|---|---|

| LPC Assay Kit (Fluorometric) | Limit of Detection (LOD) | 10 pmole | Utilizes LPC-specific enzymes for quantification. | [17] |

| LPC Assay Kit (Fluorometric) | Limit of Detection (LOD) | 8.97 µM | Based on PVP/PtRu nanozymes comparable to HRP. | [18] |

| LPC Assay Kit (Colorimetric) | Limit of Detection (LOD) | 23.1 µM | Based on PVP/PtRu nanozymes comparable to HRP. | [18] |

| Autotaxin (ATX) | Substrate | LPC | ATX is the serum lysophospholipase D that converts LPC to LPA. | [19][20] |

| Michaelis-Menten Kinetics | KM | - | KM is the substrate concentration at 50% of Vmax; a measure of affinity. | [21] |

| Michaelis-Menten Kinetics | Vmax | - | Vmax is the maximum reaction rate when the enzyme is saturated. |[21] |

Note: Specific KM and Vmax values for enzymes acting on LPC 14:0 are highly condition-dependent and require specific experimental determination.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of myristoyl lysophosphatidylcholine.

Protocol: Targeted Quantification of LPC 14:0 by UHPLC-MS/MS

This protocol is adapted from studies quantifying LPC 14:0 in biological samples like plasma.[2]

Objective: To accurately measure the concentration of LPC 14:0 in plasma or serum.

Methodology:

-

Sample Preparation:

-

Thaw plasma/serum samples on ice.

-

Precipitate proteins by adding 4 volumes of ice-cold methanol containing an internal standard (e.g., a deuterated LPC analog).

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and transfer to an autosampler vial for analysis.

-

-

Chromatographic Separation (UHPLC):

-

LC System: SHIMADZU CBM-30A Lite or equivalent.[2]

-

Column: Kinetex C18 100A (100 × 2.1 mm, 2.6 μm) or similar reverse-phase column.[2]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A linear gradient from 30% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection (MS/MS):

-

Mass Spectrometer: API 6500 Q-TRAP or equivalent triple quadrupole mass spectrometer.[2]

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for LPC 14:0: Precursor ion (Q1) m/z 468.3 → Product ion (Q3) m/z 184.1 (for the phosphocholine headgroup).

-

Instrument Settings: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity for LPC 14:0 and the internal standard.

-

-

Quantification:

-